molecular formula C12H16N2O2 B10978461 1-Phenyl-3-(tetrahydro-furan-2-ylmethyl)-urea

1-Phenyl-3-(tetrahydro-furan-2-ylmethyl)-urea

Cat. No.: B10978461
M. Wt: 220.27 g/mol
InChI Key: DKETYYYWVMZJPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-PHENYL-N’-TETRAHYDRO-2-FURANYLMETHYLUREA is an organic compound with the molecular formula C12H16N2O2 It is a derivative of urea, where the hydrogen atoms are replaced by phenyl and tetrahydro-2-furanylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-PHENYL-N’-TETRAHYDRO-2-FURANYLMETHYLUREA typically involves the reaction of phenyl isocyanate with tetrahydro-2-furanylmethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of N-PHENYL-N’-TETRAHYDRO-2-FURANYLMETHYLUREA may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-PHENYL-N’-TETRAHYDRO-2-FURANYLMETHYLUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield urea derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

N-PHENYL-N’-TETRAHYDRO-2-FURANYLMETHYLUREA has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-PHENYL-N’-TETRAHYDRO-2-FURANYLMETHYLUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-PHENYL-N’-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA: This compound is similar in structure but contains a sulfur atom instead of an oxygen atom.

    N-PHENYL-N’-METHYLUREA: A simpler derivative with a methyl group instead of the tetrahydro-2-furanylmethyl group.

Uniqueness

N-PHENYL-N’-TETRAHYDRO-2-FURANYLMETHYLUREA is unique due to the presence of the tetrahydro-2-furanylmethyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

1-(oxolan-2-ylmethyl)-3-phenylurea

InChI

InChI=1S/C12H16N2O2/c15-12(13-9-11-7-4-8-16-11)14-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,13,14,15)

InChI Key

DKETYYYWVMZJPN-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.